molecular formula C12H13N3 B1603537 [1,1'-Biphenyl]-3,4,4'-triamine CAS No. 17828-45-4

[1,1'-Biphenyl]-3,4,4'-triamine

Cat. No.: B1603537
CAS No.: 17828-45-4
M. Wt: 199.25 g/mol
InChI Key: RVYIVHUVZXDTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-3,4,4’-triamine: is an organic compound consisting of two connected benzene rings with three amine groups attached at the 3, 4, and 4’ positions. This compound is part of the biphenyl family, known for its applications in various fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4,4’-triamine typically involves the amination of biphenyl derivatives. One common method is the reaction of 3,4,4’-trinitrobiphenyl with reducing agents such as hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro groups to amine groups, yielding [1,1’-Biphenyl]-3,4,4’-triamine.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3,4,4’-triamine often employs large-scale catalytic hydrogenation processes. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-3,4,4’-triamine can undergo oxidation reactions, where the amine groups are converted to nitro groups or other oxidized forms.

    Reduction: The compound can be reduced further to form different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Introduction of various functional groups like halogens, nitro groups, etc.

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-3,4,4’-triamine is used as a building block for synthesizing more complex organic molecules

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules to understand its effects and potential therapeutic applications.

Medicine: In medicine, [1,1’-Biphenyl]-3,4,4’-triamine is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,4,4’-triamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

    Biphenyl: Lacks the amine groups, making it less reactive in certain chemical reactions.

    [1,1’-Biphenyl]-4,4’-diamine: Contains two amine groups, offering different reactivity and applications.

    [1,1’-Biphenyl]-2,2’-diamine: Another derivative with amine groups at different positions, leading to unique properties.

Uniqueness: [1,1’-Biphenyl]-3,4,4’-triamine is unique due to the specific positioning of its amine groups, which provides distinct reactivity and interaction capabilities. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-(4-aminophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYIVHUVZXDTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618612
Record name [1,1'-Biphenyl]-3,4,4'-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17828-45-4
Record name [1,1'-Biphenyl]-3,4,4'-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminophenyl)benzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-3,4,4'-triamine
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-3,4,4'-triamine
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-3,4,4'-triamine
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-3,4,4'-triamine
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-3,4,4'-triamine
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-3,4,4'-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.